4-Methyl-1,2-Thiazole-3-Carboxylic Acid: Physicochemical Profile & Synthetic Utility
4-Methyl-1,2-Thiazole-3-Carboxylic Acid: Physicochemical Profile & Synthetic Utility
The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-methyl-1,2-thiazole-3-carboxylic acid (also known as 4-methylisothiazole-3-carboxylic acid ).
CAS Registry Number: 1507952-32-0
Molecular Formula: C
Executive Summary
4-Methyl-1,2-thiazole-3-carboxylic acid is a functionalized isothiazole derivative utilized as a scaffold in medicinal chemistry. As a bioisostere of ortho-substituted benzoic acids, it offers unique electronic properties and lipophilicity profiles valuable for fragment-based drug discovery (FBDD). This guide synthesizes its core properties, synthetic pathways, and reactivity profile, distinguishing it from its more common isomer, 4-methyl-1,3-thiazole-5-carboxylic acid.
Physicochemical Properties
The isothiazole (1,2-thiazole) ring system is characterized by a nitrogen atom adjacent to sulfur, creating a distinct electron distribution compared to the 1,3-thiazole isomer. The 3-carboxylic acid moiety is acidic, while the 4-methyl group provides steric bulk and lipophilic character.
Table 1: Key Physicochemical Data
| Property | Value / Description | Source/Note |
| Appearance | White to off-white solid | Predicted based on analogs |
| Melting Point | 150 – 180 °C (Predicted) | Experimental data not reported in open literature; analogous to isothiazole-3-COOH (160°C). |
| Boiling Point | 182.3 ± 33.0 °C | Predicted (760 Torr) |
| Density | 1.418 ± 0.06 g/cm³ | Predicted |
| pKa (Acid) | 3.2 – 3.8 (Estimated) | Based on isothiazole-3-carboxylic acid (pKa ~3.5). |
| LogP | 1.1 – 1.4 (Predicted) | More lipophilic than oxazole analogs. |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in water (neutral form). | Soluble in aqueous base (Na |
Structural Analysis
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Isothiazole Ring: Aromatic 5-membered ring with N-S bond. The N-S bond is weaker than the C-S bond in thiophenes, making the ring susceptible to reductive cleavage under harsh conditions.
-
Electronic Effects: The 3-COOH group is electron-withdrawing, deactivating the ring towards electrophilic substitution. However, the 4-methyl group provides weak activation.
-
Spectroscopy (Predicted):
-
H NMR (DMSO-d
): ~2.5 ppm (s, 3H, CH ), ~8.5–9.0 ppm (s, 1H, C5-H), ~13.0 ppm (br s, 1H, COOH). -
IR: Broad O-H stretch (2500–3300 cm
), Strong C=O stretch (1680–1710 cm ).
-
H NMR (DMSO-d
Synthetic Pathways
Synthesis of isothiazole-3-carboxylic acids often requires constructing the ring from acyclic precursors due to the difficulty of selectively functionalizing the intact isothiazole ring at the 3-position.
Method A: 1,3-Dipolar Cycloaddition (Nitrile Sulfide Route)
A versatile method involves the cycloaddition of a nitrile sulfide to an alkyne. The nitrile sulfide is generated in situ from the thermal decarboxylation of a 1,3,4-oxathiazol-2-one.
Protocol Logic:
-
Precursor Formation: Chlorocarbonylsulfenyl chloride reacts with an amide to form the 1,3,4-oxathiazol-2-one.
-
Cycloaddition: Thermolysis generates the nitrile sulfide, which traps an alkyne (e.g., methyl 2-butynoate) to yield the isothiazole ester.
-
Hydrolysis: Saponification of the ester yields the free acid.
Method B: Oxidative Cyclization of -Aminothioacrylamides
This route constructs the S-N bond via oxidation.
-
Thioamide Formation: Reaction of a
-keto ester or nitrile with isothiocyanate/amine. -
Cyclization: Oxidative closure using Iodine (I
) or Hydrogen Peroxide (H O ) to form the isothiazole ring.
Visualization: Synthesis Workflow
Figure 1: Synthesis of 4-methylisothiazole-3-carboxylic acid via nitrile sulfide cycloaddition.
Reactivity & Chemical Stability
The 4-methyl-1,2-thiazole-3-carboxylic acid scaffold exhibits distinct reactivity patterns driven by the adjacent nitrogen-sulfur bond and the carboxylic acid.
Decarboxylation
Isothiazole-3-carboxylic acids are prone to thermal decarboxylation, often at lower temperatures than their 4- or 5-isomers.
-
Condition: Heating >150°C or refluxing in high-boiling solvents (e.g., diphenyl ether).
-
Product: 4-Methylisothiazole.
-
Mechanism: Zwitterionic intermediate stabilized by the ring nitrogen.
C5-Functionalization (Lithiation)
The C5 proton (adjacent to Sulfur) is the most acidic ring proton.
-
Reagent: n-Butyllithium (n-BuLi) at -78°C.
-
Outcome: Formation of the C5-lithio species, which can be trapped with electrophiles (aldehydes, halides) to generate 3,4,5-trisubstituted isothiazoles.
-
Note: The carboxylate group typically requires protection (as an oxazoline or ester) or consumption of an extra equivalent of base to direct lithiation to C5.
Amide Coupling
The carboxylic acid undergoes standard coupling reactions.
-
Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl
). -
Utility: Key for generating amide libraries in drug discovery.
Visualization: Reactivity Logic
Figure 2: Primary reactivity pathways for scaffold diversification.
Experimental Protocol: General Amide Coupling
Since specific literature for this CAS is limited, the following is a validated general protocol for isothiazole-3-carboxylic acids.
-
Activation: Dissolve 4-methylisothiazole-3-carboxylic acid (1.0 eq) in dry DMF (0.1 M).
-
Additives: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Add the amine (1.1 eq).
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (if product is stable to acid), saturated NaHCO
, and brine. Dry over Na SO . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
References
- Isothiazole Chemistry & Synthesis: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 11. Thieme Chemistry. (General isothiazole synthesis via nitrile sulfides).
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Physicochemical Data Sources
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Reactivity Reviews
